2-Amino-3-chloro-4-fluorobenzonitrile

Description

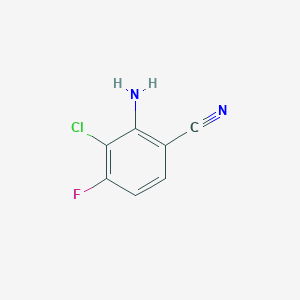

2-Amino-3-chloro-4-fluorobenzonitrile (CAS No. 1882792-32-6) is a halogenated aromatic compound with the molecular formula C₇H₄ClFN₂. Its structure features a benzonitrile backbone substituted with an amino group at position 2, a chlorine atom at position 3, and a fluorine atom at position 2. This specific substitution pattern confers unique electronic and steric properties, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science . The compound’s nitrile group enhances its utility as a synthetic intermediate, while the halogen and amino substituents modulate its biological activity and solubility profile.

Properties

Molecular Formula |

C7H4ClFN2 |

|---|---|

Molecular Weight |

170.57 g/mol |

IUPAC Name |

2-amino-3-chloro-4-fluorobenzonitrile |

InChI |

InChI=1S/C7H4ClFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 |

InChI Key |

LDORSEGKRFRYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-fluorobenzonitrile typically involves the introduction of the amino, chloro, and fluoro groups onto the benzonitrile core. One common method involves the reaction of 3-chloro-4-fluorobenzonitrile with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4-fluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like DMF.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.

Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

2-Amino-3-chloro-4-fluorobenzonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors and receptor modulators.

Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-4-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards molecular targets. The nitrile group can also participate in interactions with biological macromolecules, affecting the compound’s overall activity .

Comparison with Similar Compounds

Positional Isomers

Table 1: Comparison of Positional Isomers

Key Findings :

- Positional changes (e.g., fluorine at position 4 vs. 3 or 5) significantly alter electronic properties and biological target interactions.

- The 2-amino-3-chloro-4-fluoro configuration in the parent compound enhances its versatility in cross-coupling reactions compared to isomers lacking fluorine .

Halogen-Substituted Analogs

Table 2: Halogen Variation Effects

Key Findings :

- Bromine substitution (e.g., in 2-Amino-6-bromo-3-chlorobenzonitrile) improves lipophilicity but may reduce solubility in aqueous systems .

- Dual halogens (e.g., 3-Chloro-2,4-difluorobenzonitrile) amplify electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .

Functional Group Variations

Table 3: Impact of Additional Functional Groups

Biological Activity

2-Amino-3-chloro-4-fluorobenzonitrile is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a chloro group, and a fluoro group attached to a benzonitrile core, positions it as a valuable intermediate in drug development and synthesis of bioactive compounds.

The molecular formula of this compound is . The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving fluorinated and chlorinated precursors. Its structural attributes influence its reactivity and biological activity.

The mechanism of action for this compound primarily revolves around its role as an inhibitor or modulator of specific biological targets. The presence of the amino, chloro, and fluoro substituents can enhance binding affinity to enzymes or receptors, potentially affecting pathways involved in disease processes. This compound has been investigated for its interactions with various biological macromolecules, which may lead to significant pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study highlighted that certain modifications to the compound enhanced its efficacy against specific bacterial strains. The structure-activity relationship (SAR) suggests that the position and nature of substituents significantly impact antimicrobial potency.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound showed promising activity against human cancer cell lines with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound in cancer drug development.

| Compound | Target Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MDA-MB-435 (melanoma) | 0.229 | Significant antiproliferative activity observed |

| Related Derivative | Various cancer lines | <0.01 | High potency across multiple cell lines |

Trypanocidal and Antimalarial Activity

In addition to its anticancer properties, this compound has been studied for trypanocidal activity against Trypanosoma brucei and antimalarial activity against Plasmodium falciparum. The presence of halogen substituents appears to enhance the selectivity and potency of these compounds against these pathogens.

Study on Antimalarial Activity

A notable study evaluated a series of compounds related to this compound for their activity against chloroquine-resistant strains of P. falciparum. Compounds demonstrated varying degrees of efficacy, with some exhibiting IC50 values in the submicromolar range, indicating significant potential for further development as antimalarial agents .

Evaluation of Cytotoxicity

Another investigation assessed the cytotoxic effects of these compounds on rat myoblast L6 cells alongside their antiparasitic activities. The selectivity index for trypanocidal agents was found to be approximately 15, suggesting a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.